[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol
Description
[(2R,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol is an epoxide derivative featuring a hydroxymethyl group and a 2-iodophenyl substituent on an oxirane ring. Its stereochemistry (2R,3S) is critical for its reactivity, biological activity, and physicochemical properties. The iodine atom at the 2-position of the phenyl ring introduces significant steric bulk and polarizability, distinguishing it from other aryl-substituted epoxides.
Properties
IUPAC Name |
[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACAIYWNYMDRQT-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H]2[C@H](O2)CO)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-iodophenylacetic acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenyl-substituted oxirane.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
[(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through the oxirane ring and iodophenyl group. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects
Stereochemical Influence
Physicochemical and Spectral Data
- NMR Shifts: The 2-iodophenyl group would deshield adjacent protons, producing distinct $ ^1H $-NMR signals compared to bromo or nitro analogs (δ 7.5–8.2 for aryl protons in ).
- Optical Rotation: Enantiomers of nitro-substituted epoxides show [α]D^20 ±44–46 , suggesting the iodine analog may exhibit stronger optical activity due to its larger substituent.
Biological Activity
The compound [(2R,3S)-3-(2-iodophenyl)oxiran-2-yl]methanol is a member of the epoxide family, characterized by its epoxide functional group and a substituted aromatic ring. Epoxides are known for their reactivity and biological significance, often serving as intermediates in the synthesis of various pharmaceuticals and bioactive compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an oxirane ring connected to a 2-iodophenyl group. Its stereochemistry is crucial for its biological activity, influencing interaction with biological targets.
2. Enzyme Interaction
Epoxide compounds often interact with enzymes such as soluble epoxide hydrolase (sEH), which plays a role in metabolizing epoxides into less reactive diols. This enzymatic conversion can influence various physiological processes, including inflammation and blood pressure regulation . Although specific data for this compound is scarce, its structural similarity to known substrates suggests it may also be a substrate for sEH.
3. Antimicrobial Properties
The antimicrobial potential of epoxide compounds has been documented, with some exhibiting activity against bacterial pathogens. The presence of halogen substituents like iodine can enhance the reactivity and biological activity of these compounds . While direct studies on this compound are not available, related compounds have demonstrated significant antibacterial effects.
Case Study: Antibacterial Activity of Related Epoxides
In a study evaluating various epoxide derivatives, certain compounds showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the presence of electron-withdrawing groups enhanced antibacterial potency .
The biological activities associated with this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through activation of intrinsic pathways.
- Enzymatic Modulation : Interaction with enzymes like sEH may alter metabolic pathways related to inflammation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function through reactive electrophilic species generated from the epoxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
